N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a useful research compound. Its molecular formula is C18H28N2O6 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is 368.19473662 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sorption of Phenoxy Herbicides to Soil and Minerals
The sorption behavior of phenoxy herbicides, which share a phenoxy group similarity with the specified compound, is critical for understanding their environmental fate. Werner et al. (2012) reviewed experiments on phenoxy herbicide sorption, emphasizing the role of soil parameters and the interaction with minerals and organic matter. This understanding is pivotal for assessing the environmental impact and mobility of such compounds (Werner, Garratt, & Pigott, 2012).
Antioxidant Capacity Assays
Research on antioxidants, including assays to measure their capacity, is relevant for evaluating the potential health and environmental benefits of various compounds. Huang, Ou, & Prior (2005) discussed the chemical principles of antioxidant capacity assays, which could be pertinent for studying the antioxidant properties of similar chemical entities (Huang, Ou, & Prior, 2005).
Ethylene Perception Inhibition in Fruits and Vegetables
The effects of 1-methylcyclopropene (1-MCP) on ethylene perception in fruits and vegetables, as reviewed by Watkins (2006), might offer insights into the application of similar compounds in agriculture to extend the shelf life and maintain the quality of produce (Watkins, 2006).
Novel Brominated Flame Retardants
The review by Zuiderveen, Slootweg, & de Boer (2020) on novel brominated flame retardants (NBFRs) in indoor environments sheds light on the occurrence and potential risks of these compounds. This information could be crucial for understanding the safety and environmental implications of related chemical structures (Zuiderveen, Slootweg, & de Boer, 2020).
Biodegradation of Organic Compounds
The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater by Thornton et al. (2020) provides valuable insights into microbial degradation pathways, which are essential for understanding how similar compounds may be broken down in the environment (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Properties
IUPAC Name |
N'-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.C2H2O4/c1-3-4-15-13-14(2)5-6-16(15)20-12-11-19-10-9-18-8-7-17;3-1(4)2(5)6/h3,5-6,13,18H,1,4,7-12,17H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCHDASNJTXOMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNCCN)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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